Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate
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Overview
Description
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is an organic compound with the molecular formula C7H14N2O3 This compound is a derivative of amino acids and is characterized by the presence of an amino group, a carbamoylamino group, and a methyl ester group
Scientific Research Applications
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers and other materials with specific properties
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, also known as Methyl Pentanoate (MP), is a complex organic compound. It’s known that mp was proposed as a viable biodiesel surrogate to petroleum-based fuels .
Mode of Action
The mode of action of Methyl Pentanoate is primarily through its unimolecular decomposition . This process involves ten primary channels, including four intramolecular H-shifts and six C–C and C–O bond fissions . The decomposition kinetics of MP is theoretically investigated on the basis of ab initio calculations .
Biochemical Pathways
The compound is involved in the pyrolysis chemistry, which is a type of thermolysis used in chemical reactions .
Result of Action
The result of Methyl Pentanoate’s action is primarily seen in its role as a biodiesel surrogate . The compound undergoes unimolecular decomposition, which is a crucial process in the pyrolysis chemistry of biodiesel fuels .
Action Environment
The action of Methyl Pentanoate can be influenced by various environmental factors. For instance, the temperature can affect the rate of its unimolecular decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate typically involves the reaction of amino acid derivatives with carbamoylating agents. One common method is the reaction of an amino acid ester with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: A simple ester with a similar structure but lacking the amino and carbamoylamino groups.
Methyl carbamate: Contains a carbamate group but lacks the amino acid backbone.
Ethyl acetate: Another ester with different functional groups and properties .
Uniqueness
Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-5-(carbamoylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIDUNQGFPNLO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCNC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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